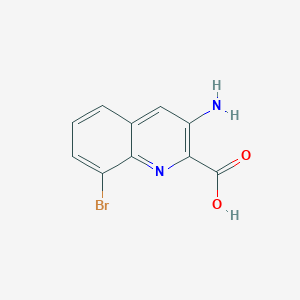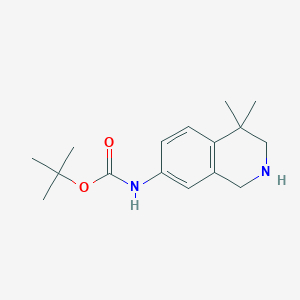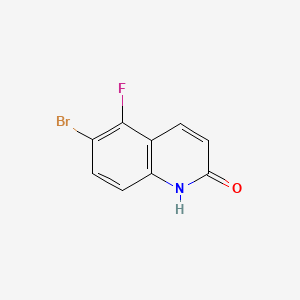
6-Bromo-5-fluoroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of bromine and fluorine atoms at the 6th and 5th positions, respectively, on the quinolinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Bromination: The quinoline derivative is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Fluorination: The brominated intermediate is then subjected to fluorination at the 5th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Cyclization: The final step involves cyclization to form the quinolinone ring, which can be achieved through various methods, including heating or using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-Bromo-5-fluoroquinolin-2(1H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives with higher oxidation states or reduction to form dihydroquinolinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) in the presence of bases like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and biaryl derivatives, depending on the reaction conditions and reagents used.
科学研究应用
6-Bromo-5-fluoroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving quinolinone derivatives.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Bromo-5-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Chloro-5-fluoroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-5-chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
5,6-Difluoroquinolin-2(1H)-one: Similar structure but with fluorine atoms at both the 5th and 6th positions.
Uniqueness
6-Bromo-5-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties
属性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC 名称 |
6-bromo-5-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,(H,12,13) |
InChI 键 |
PLZZZOXNCHGVEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


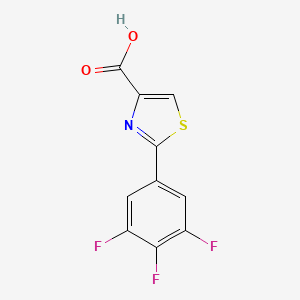
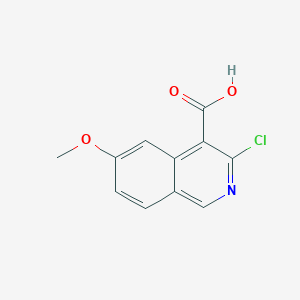

![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
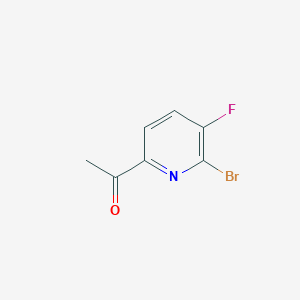

![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
